molecular formula C21H22O5 B1683332 Xanthohumol CAS No. 6754-58-1

Xanthohumol

Cat. No. B1683332
CAS RN: 6754-58-1
M. Wt: 354.4 g/mol
InChI Key: ORXQGKIUCDPEAJ-YRNVUSSQSA-N
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Description

Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) species in the family Cannabaceae . It is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2’ and 4’, a methoxy group at position 6’ and a prenyl group at position 3’ . It is a natural product found in Humulus lupulus and Capsicum annuum .


Synthesis Analysis

Xanthohumol is synthesized in the glandular trichromes of hop cones . L-Phenylalanine serves as the starting material, which is converted to cinnamic acid by the PLP-dependent phenylalanine ammonia lyase . A six-step synthesis of xanthohumol from easily accessible naringenin is reported . The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .


Molecular Structure Analysis

The molecular structure of Xanthohumol is C21H22O5 . It is a bioactive C-prenylated chalcone with a 3,3-dimethylallyl moiety at C-3 .


Physical And Chemical Properties Analysis

The molecular formula of Xanthohumol is C21H22O5 and its molecular weight is 354.4 g/mol . It is a member of chalcones, a polyphenol, and an aromatic ether .

Safety And Hazards

Xanthohumol is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Xanthohumol is under investigation in clinical trial NCT01367431 (Xanthohumol and Metabolic Syndrome) . There is an urgent need for studies investigating whether the effects of xanthohumol on body weight and cardiometabolic parameters observed in animal studies are reproducible in humans, and what dosage, formulation, and intervention period are required .

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893171
Record name Xanthohumol
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Xanthohumol

CAS RN

6754-58-1
Record name Xanthohumol
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Record name Xanthohumol
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Record name Xanthohumol
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URL https://www.drugbank.ca/drugs/DB15359
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Record name Xanthohumol
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Record name XANTHOHUMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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